molecular formula C30H34F5NO9 B8104073 Diketone-PEG4-PFP ester

Diketone-PEG4-PFP ester

Cat. No.: B8104073
M. Wt: 647.6 g/mol
InChI Key: YJNZZHGXYBSDRO-UHFFFAOYSA-N
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Description

Diketone-PEG4-PFP ester is a multifunctional compound widely used in the field of pharmaceutical research and development. It is composed of a diketone group and a pentafluorophenyl ester group, which makes it highly reactive and suitable for various conjugation and bioconjugation processes. This compound is particularly valuable in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diketone-PEG4-PFP ester typically involves the following steps:

    Formation of the Diketone Group: The diketone group is synthesized through a series of organic reactions, often starting with the oxidation of a suitable precursor.

    Attachment of the PEG4 Spacer: The polyethylene glycol (PEG) spacer is introduced to enhance the solubility and biocompatibility of the compound. This step usually involves the reaction of the diketone intermediate with a PEG4 derivative.

    Introduction of the Pentafluorophenyl Ester Group: The final step involves the esterification of the PEG4-diketone intermediate with pentafluorophenol, resulting in the formation of the pentafluorophenyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates and product stability.

    Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Diketone-PEG4-PFP ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, such as primary amines, leading to the formation of amide bonds.

    Oxidation and Reduction: The diketone group can participate in oxidation and reduction reactions, altering its chemical state and reactivity.

    Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond.

Common Reagents and Conditions

    Nucleophiles: Primary amines are commonly used to react with the pentafluorophenyl ester group.

    Oxidizing and Reducing Agents: Various agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, are used depending on the desired reaction.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are employed to induce hydrolysis.

Major Products Formed

    Amides: Formed through nucleophilic substitution reactions with primary amines.

    Hydrolyzed Products: Resulting from the cleavage of the ester bond under hydrolytic conditions.

Scientific Research Applications

Diketone-PEG4-PFP ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.

    Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Plays a crucial role in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.

    Industry: Employed in the production of bioconjugates and other specialized compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Diketone-PEG4-PFP ester involves its ability to form stable amide bonds with primary amines. This reactivity is primarily due to the presence of the pentafluorophenyl ester group, which is highly electrophilic and readily reacts with nucleophiles. The diketone group can also participate in redox reactions, further enhancing the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diketone-PEG4-NHS ester: Similar in structure but contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group.

    Diketone-PEG4-Maleimide: Contains a maleimide group, which reacts with thiols instead of amines.

    Diketone-PEG4-Azide: Features an azide group, which can undergo click chemistry reactions with alkynes.

Uniqueness

Diketone-PEG4-PFP ester is unique due to its pentafluorophenyl ester group, which provides greater stability and reactivity compared to other ester groups. This makes it particularly suitable for applications requiring high efficiency and specificity in amide bond formation.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNZZHGXYBSDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34F5NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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